MT-3995
概要
説明
Apararenone, also known by its developmental code name MT-3995, is a nonsteroidal antimineralocorticoid compound. It is currently under development by Mitsubishi Tanabe Pharma for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . Apararenone acts as a highly selective antagonist of the mineralocorticoid receptor, which is the receptor for aldosterone .
科学的研究の応用
Apararenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Apararenone is used as a model compound in the study of nonsteroidal antimineralocorticoids and their interactions with mineralocorticoid receptors.
Biology: In biological research, apararenone is used to study the effects of mineralocorticoid receptor antagonism on cellular processes and signaling pathways.
Medicine: Apararenone is being investigated for its potential therapeutic effects in treating conditions like diabetic nephropathies and non-alcoholic steatohepatitis.
作用機序
Target of Action
MT-3995, also known as Apararenone, is a nonsteroidal antimineralocorticoid . Its primary target is the mineralocorticoid receptor (MR) , which is the receptor for aldosterone . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure by managing the balance of salt and water in the body.
Mode of Action
Apararenone acts as a highly selective antagonist of the mineralocorticoid receptor . This means it binds to the MR and blocks its activation by aldosterone, thereby inhibiting the effects of aldosterone .
Biochemical Pathways
By blocking the MR, Apararenone interferes with the aldosterone-regulated sodium reabsorption and potassium excretion pathways . This action can lead to a decrease in blood pressure and a reduction in fluid volume, which are beneficial effects in conditions like hypertension and heart failure.
Pharmacokinetics
Clinical trials have been conducted to evaluate the pharmacodynamics, safety, tolerability, and pharmacokinetics of this compound . These studies would provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its bioavailability.
Result of Action
In clinical studies, Apararenone has shown a significant reduction in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy . This suggests that the drug may have a renoprotective effect in these patients. The UACR-lowering effect of Apararenone administered once daily for 24 weeks in patients with stage 2 diabetic nephropathy was confirmed, and the 52-week administration was safe and tolerable .
Action Environment
The action, efficacy, and stability of Apararenone can be influenced by various environmental factors These can include the patient’s health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
準備方法
The synthesis of apararenone involves several steps, starting from the appropriate benzoxazinone derivative. The synthetic route typically includes the following steps:
Formation of the Benzoxazinone Core: This involves the cyclization of an appropriate precursor to form the benzoxazinone ring.
Introduction of the Fluorophenyl Group:
Sulfonamide Formation:
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Apararenone undergoes several types of chemical reactions, including:
Oxidation: Apararenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.
Substitution: Apararenone can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Apararenone is part of a class of compounds known as nonsteroidal mineralocorticoid receptor antagonists. Similar compounds in this class include:
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist with greater potency than spironolactone.
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader range of activity but also more side effects related to sex hormones.
Apararenone is unique in its high selectivity for the mineralocorticoid receptor and its potential for fewer side effects compared to steroidal antagonists like spironolactone .
生物活性
Apararenone (MT-3995) is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) developed for the treatment of conditions such as diabetic nephropathy and primary aldosteronism. Its selective action and potential organ-protective effects have positioned it as a significant advancement in pharmacotherapy for managing hypertension and renal injury associated with excess aldosterone.
Apararenone selectively binds to the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone, which is known to contribute to hypertension and renal damage. Unlike traditional steroidal MRAs, apararenone exhibits a more potent and specific antagonistic effect on MR, leading to reduced gene expression related to cell proliferation, fibrosis, and inflammation in various tissues, particularly the kidney and heart .
Pharmacological Profile
Apararenone's pharmacological profile includes:
- High Selectivity : Exhibits a strong affinity for human MR with minimal interaction with other steroid hormone receptors such as androgen and glucocorticoid receptors .
- Long-Lasting Effects : Demonstrates prolonged action compared to other MRAs, allowing for once-daily dosing .
- Dose-Dependent Efficacy : Clinical studies have shown that increasing doses of apararenone lead to significant reductions in urinary albumin-to-creatinine ratio (UACR), indicating its effectiveness in mitigating proteinuria associated with diabetic nephropathy .
Efficacy in Diabetic Nephropathy
A pivotal clinical trial assessed the efficacy of apararenone in patients with stage 2 diabetic nephropathy. The study involved a dose-response evaluation over 24 weeks, where patients were administered either a placebo or varying doses of apararenone (2.5 mg, 5 mg, and 10 mg). Key findings included:
- Reduction in UACR :
- Placebo: 113.7% at week 24
- Apararenone 2.5 mg: 62.9%
- Apararenone 5 mg: 50.8%
- Apararenone 10 mg: 46.5%
- UACR Remission Rates :
- Placebo: 0.0%
- Apararenone 2.5 mg: 7.8%
- Apararenone 5 mg: 29.0%
- Apararenone 10 mg: 28.1%
These results demonstrate that apararenone significantly improves renal function markers compared to placebo .
Safety Profile
The safety profile of apararenone has been evaluated in clinical settings, revealing that while adverse events (AE) incidence increased with dosage, the incidence of adverse drug reactions (ADR) remained low and not clinically significant .
Comparative Efficacy
In comparison to traditional MRAs like spironolactone and eplerenone, apararenone has shown superior antihypertensive effects and organ protection. It has been noted that apararenone may provide better outcomes in terms of reducing inflammation and fibrosis in renal tissues when compared to these older agents .
Summary of Research Findings
Study Parameter | Placebo | Apararenone (2.5 mg) | Apararenone (5 mg) | Apararenone (10 mg) |
---|---|---|---|---|
UACR at Week 24 (%) | 113.7 | 62.9 | 50.8 | 46.5 |
UACR Remission Rate (%) | 0 | 7.8 | 29 | 28.1 |
Safety Incidence | Baseline | Increased | Increased | Increased |
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945966-46-1 | |
Record name | Apararenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apararenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APARARENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。